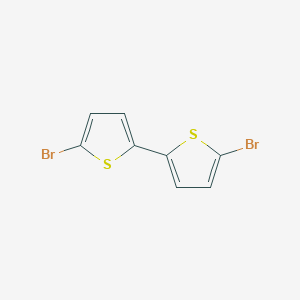

5,5'-Dibromo-2,2'-bithiophene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-(5-bromothiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2S2/c9-7-3-1-5(11-7)6-2-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNCMLQAQIGJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348605 | |

| Record name | 5,5'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4805-22-5 | |

| Record name | 5,5'-dibromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-Dibromo-2,2'-bithiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dibromo-2,2'-bithiophene is a pivotal building block in the synthesis of advanced organic electronic materials, including polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1] Its utility stems from the strategic placement of bromine atoms, which serve as versatile handles for subsequent cross-coupling reactions, such as Suzuki and Stille couplings, enabling the construction of extended π-conjugated systems.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering standardized protocols and in-depth data analysis for researchers in materials science and drug development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct bromination of 2,2'-bithiophene (B32781) using N-bromosuccinimide (NBS) as the brominating agent. This electrophilic aromatic substitution reaction is highly efficient and selective for the 5 and 5' positions of the bithiophene core.

Reaction Scheme

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 5,5'-Dibromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 5,5'-Dibromo-2,2'-bithiophene, a key building block in the synthesis of organic electronic materials. The following sections detail the expected spectral data, standardized experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Data Presentation

The quantitative data obtained from NMR and mass spectrometry analyses of this compound are summarized in the tables below for clear interpretation and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.23 - 7.22 | Doublet (d) | 3.9 | 2H |

| 7.15 - 7.14 | Doublet (d) | 3.9 | 2H |

Solvent: DMSO-d6, Instrument Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 136.86 | C |

| 135.22 | C |

| 131.60 | CH |

| 125.22 | CH |

| 110.84 | C-Br |

Solvent: DMSO-d6, Instrument Frequency: 100 MHz[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 324.05 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of this compound (C₈H₄Br₂S₂).[1] |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 600 MHz NMR Spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: Ambient probe temperature.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Solvent: DMSO-d6.

-

Temperature: Ambient probe temperature.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

-

Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

Instrumentation and Analysis (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻) can be used, though for this non-polar molecule, other ionization techniques like Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) may be more suitable. The provided data indicates ESI+ was used.[1]

-

Mass Range: Scan from m/z 50 to 500 to observe the molecular ion and potential fragments.

-

Data Acquisition: Acquire data in full scan mode to obtain a complete mass spectrum.

-

Visualizations

The following diagrams illustrate the logical workflow of the analytical procedures described.

Caption: Analytical workflows for NMR and Mass Spectrometry.

Caption: Logical relationship of analytical data to structure.

References

Crystal Structure of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 5,5'-Dibromo-2,2'-bithiophene, a key building block in the development of organic semiconducting materials. The following sections detail its crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of the experimental workflow.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pccn. The molecule is completely planar[1]. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound [1]

| Parameter | Value |

| Chemical Formula | C₈H₄Br₂S₂ |

| Molecular Weight | 324.06 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

| a | 7.525 (1) Å |

| b | 22.333 (3) Å |

| c | 5.828 (1) Å |

| V | 979.4 (2) ų |

| Z | 4 |

| Calculated Density (Dx) | 2.198 Mg m⁻³ |

| Measured Density (Dm) | 2.21 (1) Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 296 K |

| Final R | 0.048 for 538 reflections |

Selected bond lengths and angles are provided in Table 2, offering insight into the molecular geometry.

Table 2: Selected Bond Lengths and Angles for this compound [1]

| Bond/Angle | Length (Å) / Angle (°) |

| C-Br | 1.869 (8) |

| C-S | 1.728 (9) |

| C-S-C | 91.0 (4) |

| C(3)-C(4) | 114.1 (7) |

| C(4)-C(5) | 111.6 (8) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 2,2'-bithiophene (B32781). A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent[1].

Materials:

-

2,2'-bithiophene

-

N-bromosuccinimide (NBS)

-

Copper(II) bromide

-

Appropriate solvents (e.g., chloroform, acetic acid)

Procedure:

-

Dissolve 2,2'-bithiophene in a suitable solvent system.

-

Add the brominating agent, such as Copper(II) bromide, to the solution[1].

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction and perform a work-up to isolate the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain crystalline this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was carried out using single-crystal X-ray diffraction.

Procedure:

-

A suitable single crystal of this compound was mounted on a goniometer.

-

X-ray diffraction data were collected at 296 K using Mo Kα radiation (λ = 0.71073 Å)[1].

-

A total of 2270 reflections were measured, of which 1935 were unique[1].

-

The collected data were corrected for Lorentz, polarization, and absorption effects[1].

-

The structure was solved using Patterson and Fourier methods[1].

-

The final refinement of the structural model resulted in an R-factor of 0.048 for 538 independent reflections[1].

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

References

Solubility Profile of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5,5'-Dibromo-2,2'-bithiophene in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound. This information has been inferred from procedural descriptions in synthetic methodologies, including its use as a reagent, washing steps, and recrystallization solvents.

| Solvent | Solubility | Inferred From |

| Tetrahydrofuran (THF) | Soluble (especially with heating) | Used as a recrystallization solvent.[1] |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a solvent for extraction and dilution of the reaction mixture.[1] |

| Chloroform (CHCl₃) | Soluble | Used as a component of the solvent mixture during synthesis.[1] |

| Acetic Acid | Soluble | Used as a component of the solvent mixture during synthesis.[1] |

| Acetone | Sparingly Soluble / Insoluble | Used as a washing solvent for the crude product, suggesting poor solubility.[1] |

| Water | Slightly Soluble | Stated in chemical supplier datasheets.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest. This protocol is a standardized procedure that can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (0.2 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure an excess of solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a 0.2 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Remove the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

-

Once all the solvent has evaporated, place the flask in a drying oven at a temperature below the melting point of this compound (Melting Point: ~144-146°C) until a constant weight is achieved.

-

Allow the flask to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask containing the dried solid.

-

The solubility can be expressed in various units, such as:

-

g/L: (mass of solid in g) / (volume of solvent in L)

-

mg/mL: (mass of solid in mg) / (volume of solvent in mL)

-

mol/L (Molarity): (moles of solid) / (volume of solvent in L)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Spectroscopic Profile of 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5,5'-Dibromo-2,2'-bithiophene (CAS No. 4805-22-5), a key building block in the synthesis of advanced organic electronic materials.[1] The data presented herein is essential for the characterization and quality control of this compound in research and development settings.

Overview of this compound

This compound is a halogenated heterocyclic compound widely used as an intermediate for creating semiconducting small molecules, oligothiophenes, and polymers.[1] These materials are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.[1] Its chemical structure features two thiophene (B33073) rings linked at the 2 and 2' positions, with bromine atoms substituted at the 5 and 5' positions.

Chemical Structure:

Spectroscopic Data

The following sections provide detailed spectroscopic data crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.22 - 7.23 | Doublet | 3.9 | 2H, Thiophene Ring Protons |

| 7.14 - 7.15 | Doublet | 3.9 | 2H, Thiophene Ring Protons |

Solvent: DMSO-d₆, Spectrometer Frequency: 600 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 136.86 | C-S |

| 131.60 | C-H |

| 125.22 | C-C |

| 110.84 | C-Br |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and isotopic distribution.

Table 3: Mass Spectrometry Data

| Technique | Mass-to-Charge Ratio (m/z) | Ion |

|---|---|---|

| Electrospray Ionization (ESI+) | 324.05 | [M]⁺ |

The observed mass corresponds to the molecular weight of the compound.[2]

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3069 | Aromatic C-H stretching |

| 1683 | Conjugated C=C stretching |

| 1416 | C=C cis stretching in the ring |

| 1293 | C=C bending |

Technique: Attenuated Total Reflectance (ATR)[2]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within the molecule and is particularly useful for conjugated systems.

Table 5: UV-Visible Spectroscopy Data

| λmax (nm) | Solvent |

|---|---|

| 325 | DMSO |

This absorption is characteristic of the π-π transitions in the conjugated bithiophene system.*[2]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of spectroscopic data.

Synthesis and Purification

A common synthesis route involves the bromination of 2,2'-bithiophene (B32781).[2]

-

Reaction: 2,2'-bithiophene is reacted with N-bromosuccinimide (NBS) in a 1:1 mixture of chloroform (B151607) and acetic acid. The reaction is typically stirred at 70 °C for 4 hours.[2]

-

Workup: After the reaction, the mixture is diluted with dichloromethane (B109758) and washed with a saturated aqueous solution of sodium carbonate. The aqueous phase is extracted multiple times with dichloromethane.[2]

-

Isolation: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a light yellow solid.[2]

-

Purification: The crude product is washed with acetone. For higher purity, recrystallization from tetrahydrofuran (B95107) (THF) is performed.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of synthesized this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Sample Preparation for Analysis

-

NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in an NMR tube.

-

Mass Spectrometry (ESI+): A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the electrospray source.

-

IR Spectroscopy (ATR): A small amount of the solid powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact before analysis.

-

UV-Vis Spectroscopy: A solution of known concentration is prepared using dimethyl sulfoxide (DMSO) as the solvent. The solution is then placed in a quartz cuvette for analysis, and the spectrum is recorded against a pure solvent blank.[2]

References

Health and Safety Information for 5,5'-Dibromo-2,2'-bithiophene: A Technical Guide

This guide provides comprehensive health and safety information for 5,5'-Dibromo-2,2'-bithiophene, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and scientific literature on related compounds, as specific toxicological studies on this compound are not publicly available.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 4805-22-5 |

| Molecular Formula | C₈H₄Br₂S₂ |

| Molecular Weight | 324.06 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 144-146 °C |

| Solubility | Slightly soluble in water |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates acute toxicity through oral, dermal, and inhalation routes.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation (as per some sources) |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation (as per some sources) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation (as per some sources) |

Signal Word: Warning

Hazard Pictograms:

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure risk.

Safe Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Wear appropriate personal protective equipment (PPE).

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin Protection | Wear protective gloves and impervious clothing. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |

Toxicological Information

To date, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not available in the public domain. The toxicological properties of this specific compound have not been thoroughly investigated.

Potential Mechanisms of Toxicity for Thiophene-Containing Compounds

Research on the toxicology of thiophene (B33073) derivatives suggests that their metabolic activation is a key factor in their potential biological activity and toxicity. The thiophene ring can be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver, through two main pathways: S-oxidation and epoxidation. These reactions can form reactive intermediates that may lead to toxicity.

Below is a diagram illustrating the potential metabolic activation pathways for thiophene-containing compounds.

Experimental Protocols for Cytotoxicity Assessment

While no specific experimental data for this compound is available, the following are standard in vitro protocols that can be used to assess the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. The final solvent concentration should be non-toxic to the cells (e.g., DMSO ≤ 0.5%). Replace the existing medium with the medium containing the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cell Membrane Integrity

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add the collected supernatant to a reaction mixture containing the LDH substrate according to the manufacturer's instructions.

-

Incubation: Incubate the mixture for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Conclusion

This compound is a chemical that should be handled with care due to its classification as harmful if swallowed, in contact with skin, or inhaled. While specific toxicological data for this compound is lacking, the general understanding of thiophene toxicology suggests that metabolic activation by CYP enzymes could be a potential pathway to toxicity. For researchers and drug development professionals, it is imperative to use appropriate personal protective equipment and engineering controls when handling this compound. Furthermore, conducting in vitro cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, is a recommended step to quantitatively assess its potential toxicity in a biological system before proceeding with further research and development.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Polymerization of 5,5'-Dibromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been widely adopted for the synthesis of conjugated polymers. These polymers are of significant interest in the fields of organic electronics and materials science, with applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and sensors. Poly(2,2'-bithiophene) and its derivatives are particularly promising materials due to their excellent charge transport properties and environmental stability.

This document provides detailed application notes and protocols for the synthesis of poly(2,2'-bithiophene) via the Suzuki coupling polymerization of 5,5'-Dibromo-2,2'-bithiophene with a corresponding bis(boronic acid) or bis(boronic ester) monomer. The protocols outlined herein are based on established methodologies and provide a robust framework for researchers in the field.

Data Presentation

The molecular weight and polydispersity index (PDI) of the resulting polymer are critical parameters that influence its physical and electronic properties. The following table summarizes typical quantitative data obtained for conjugated polymers synthesized via Suzuki coupling polymerization under various conditions.

| Monomers | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Mn (kDa) | PDI | Yield (%) |

| This compound, 2,2'-Bithiophene-5,5'-bis(boronic acid pinacol (B44631) ester) | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 24 | 12.5 | 1.8 | 85 |

| This compound, 1,4-Benzenediboronic acid | Pd₂(dba)₃/P(o-tol)₃ (1.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 48 | 15.2 | 2.1 | 78 |

| 2,5-Dibromo-3-hexylthiophene, 2,5-Thiophenebis(boronic acid pinacol ester) | Pd(PPh₃)₄ (3) | Na₂CO₃ | THF/H₂O | 80 | 36 | 21.0 | 1.6 | 92 |

| 9,9-dioctylfluorene-2,7-diboronic acid, 5,5′-dibromo-2,2′-bithiophene | Pd(dtbpf)Cl₂ (4) | NEt₃ | Toluene/H₂O | 80 | 12 | 27.0 | 2.5 | 88[1] |

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling polymerization of this compound.

Materials:

-

This compound

-

2,2'-Bithiophene-5,5'-bis(boronic acid pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)

-

Toluene, anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized water

-

Methanol

-

Acetone

-

Nitrogen or Argon gas (high purity)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Soxhlet extraction apparatus

Reaction Setup and Procedure:

-

Inert Atmosphere: All glassware should be flame-dried under vacuum and cooled under a stream of inert gas (nitrogen or argon). The reaction must be carried out under an inert atmosphere to prevent the degradation of the catalyst and reactants.

-

Reactant Addition: To a Schlenk flask, add this compound (1.0 eq), 2,2'-Bithiophene-5,5'-bis(boronic acid pinacol ester) (1.0 eq), and the base (e.g., K₂CO₃, 3.0 eq).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, typically in a 4:1 to 10:1 ratio) to the flask via a cannula or syringe. The final concentration of the monomers should be in the range of 0.05-0.2 M.

-

Reaction: The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously for 12-48 hours.

-

Monitoring: The progress of the polymerization can be monitored by taking small aliquots from the reaction mixture and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

Purification: The crude polymer is collected by filtration and then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, and chloroform) to remove catalyst residues, oligomers, and unreacted monomers. The final polymer is typically isolated from the chloroform fraction.

-

Drying: The purified polymer is dried under vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.

Characterization:

The structure and properties of the synthesized poly(2,2'-bithiophene) should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and regioregularity.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the polymer.

-

UV-Vis Spectroscopy: To investigate the optical properties and determine the bandgap of the conjugated polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

Caption: Experimental workflow for Suzuki coupling polymerization.

Catalytic Cycle of Suzuki Coupling Polymerization

Caption: Catalytic cycle of Suzuki coupling polymerization.

References

Application Notes and Protocols for the Synthesis of Polythiophenes Using 5,5'-Dibromo-2,2'-bithiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polythiophenes and related copolymers using 5,5'-Dibromo-2,2'-bithiophene as a key building block. This document is intended for professionals in materials science, organic electronics, and medicinal chemistry who are engaged in the development of novel conductive polymers and conjugated materials.

Introduction to Polythiophenes and this compound

Polythiophenes are a prominent class of conducting polymers characterized by their excellent charge-transport properties, environmental stability, and tunable electronic and optical characteristics. These features make them highly valuable in a wide range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The properties of polythiophenes are highly dependent on their molecular structure, particularly the regioregularity of the polymer chain and the nature of the monomer units.

This compound is a versatile monomer for the synthesis of well-defined polythiophenes and copolymers. Its symmetrical structure and reactive bromine end-groups allow for controlled polymerization through various cross-coupling reactions, leading to polymers with desirable electronic and material properties. This monomer is a key intermediate for forming C-C bonds via Suzuki and Stille coupling reactions.[1]

Polymerization Methodologies

Several cross-coupling methods are employed for the synthesis of polythiophenes from this compound. The choice of method influences the polymer's molecular weight, polydispersity, and regioregularity. The most common techniques are Grignard Metathesis (GRIM) Polymerization, Stille Polymerization, and Suzuki Polymerization.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful chain-growth condensation polymerization technique for synthesizing regioregular poly(alkylthiophene)s.[2] The process involves the in-situ formation of a thiophene (B33073) Grignard reagent, followed by a nickel-catalyzed cross-coupling reaction. This method is known for producing polymers with high head-to-tail (HT) regioregularity, which enhances self-assembly and charge carrier mobility. A key advantage of GRIM is the ability to control molecular weight and achieve narrow molecular weight distributions (PDI < 1.5).[2]

Diagram of the GRIM Polymerization Reaction Pathway

Caption: GRIM polymerization of this compound.

Stille Polymerization

Stille polymerization is a versatile method that involves the palladium-catalyzed cross-coupling of an organostannane with an organohalide. For the synthesis of polythiophenes using this compound, the comonomer is typically a distannylated aromatic compound. The Stille reaction is tolerant of a wide variety of functional groups and generally provides high yields.[3]

Diagram of the Stille Polymerization Reaction Pathway

Caption: Stille polymerization using this compound.

Suzuki Polymerization

Suzuki polymerization is another palladium-catalyzed cross-coupling reaction, in this case between an organoboron compound (like a boronic acid or boronic ester) and an organohalide. This method is widely used due to the commercial availability and stability of boronic acid derivatives and the generally mild reaction conditions. For copolymerization with this compound, a diboronic acid or ester comonomer is used.[1]

Diagram of the Suzuki Polymerization Reaction Pathway

Caption: Suzuki polymerization of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of polythiophenes and copolymers using this compound and related monomers.

Table 1: Grignard Metathesis (GRIM) Polymerization of Thiophene Derivatives

| Monomer | Catalyst | Initiator/Catalyst Ratio | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 50:1 | 10.5 | 13.7 | 1.3 | >90 |

| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ | 100:1 | 20.2 | 28.3 | 1.4 | >90 |

| 2-bromo-5-chloromagnesio-3-hexylthiophene | Ni(dppp)Cl₂ | - | 6.4 - 39 | - | ≤ 1.33 | - |

Table 2: Stille and Suzuki Copolymerization of this compound

| Comonomer | Polymerization Method | Catalyst | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

|---|---|---|---|---|---|---|

| 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Suzuki | Pd(PPh₃)₄ | 15.7 | 34.5 | 2.2 | 85 |

| 2,5-bis(trimethylstannyl)thiophene (B1590012) | Stille | Pd(PPh₃)₄ | 11.1 | 46.3 | 4.17 | - |

Experimental Protocols

Caution: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Proper personal protective equipment should be worn at all times.

Protocol 1: Grignard Metathesis (GRIM) Polymerization of a Thiophene Monomer (Adapted for this compound)

This protocol is adapted from the synthesis of poly(3-alkylthiophene)s.

Materials:

-

This compound

-

tert-Butylmagnesium chloride (or other Grignard reagent) in a suitable solvent (e.g., THF)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (1 M)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 eq.) in anhydrous THF.

-

Slowly add tert-butylmagnesium chloride (1.05 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the Grignard metathesis.

-

In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (0.5-1 mol%) in anhydrous THF.

-

Add the Ni(dppp)Cl₂ suspension to the monomer solution. The reaction mixture should change color, indicating the start of polymerization.

-

Allow the polymerization to proceed at room temperature for 2-24 hours. The reaction time can be adjusted to control the molecular weight.

-

Quench the reaction by slowly adding a small amount of 1 M HCl.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it sequentially with methanol, water, acetone (B3395972), and hexane (B92381) to remove oligomers and catalyst residues.

-

Dry the polymer under vacuum to obtain the final product.

Diagram of the Experimental Workflow for GRIM Polymerization

Caption: A generalized experimental workflow for GRIM polymerization.

Protocol 2: Suzuki Copolymerization of this compound

Materials:

-

This compound (1 eq.)

-

Diboronic acid or ester comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1 eq.)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., aqueous sodium carbonate solution)

-

Methanol

Procedure:

-

To a Schlenk flask, add this compound, the diboronic ester comonomer, and the palladium catalyst.

-

Seal the flask and purge with an inert gas.

-

Add degassed toluene and the aqueous base solution.

-

Heat the biphasic mixture to 80-100 °C with vigorous stirring for 24-72 hours.

-

Monitor the reaction progress by a suitable method (e.g., GPC).

-

Cool the reaction to room temperature and separate the organic layer.

-

Precipitate the polymer by pouring the organic layer into a large volume of methanol.

-

Filter the polymer and wash it with methanol and water to remove inorganic salts.

-

Further purify the polymer by washing with acetone and hexane.

-

Dry the polymer under vacuum.

Conclusion

The synthesis of polythiophenes using this compound offers a versatile platform for the development of advanced functional materials. The choice of polymerization methodology—GRIM, Stille, or Suzuki—provides a means to control the polymer's structural and electronic properties, thereby tailoring them for specific applications in organic electronics and beyond. The protocols and data presented herein serve as a guide for researchers to design and execute the synthesis of novel polythiophene-based materials.

References

Application Notes and Protocols for 5,5'-Dibromo-2,2'-bithiophene in Organic Solar Cell Active Layers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5,5'-Dibromo-2,2'-bithiophene as a fundamental building block for the synthesis of photoactive materials in organic solar cells (OSCs). This document outlines the synthesis of donor-acceptor (D-A) copolymers, device fabrication protocols, and performance characteristics of resulting OSCs.

Introduction

This compound is a key starting material in the synthesis of conjugated polymers and small molecules for the active layer of organic solar cells. Its electron-rich bithiophene core and the presence of bromine atoms at the 5 and 5' positions allow for versatile functionalization through various cross-coupling reactions, such as Stille, Suzuki, and direct arylation polymerization. These reactions enable the creation of D-A copolymers with tailored electronic and optical properties, which are crucial for high-performance photovoltaic devices. The strategic design of materials derived from this compound has led to significant advancements in power conversion efficiencies (PCEs) of OSCs.

Data Presentation

The following table summarizes the performance of representative organic solar cells where the active layer was synthesized using a derivative of this compound.

| Donor Material Class | Specific Derivative/Copolymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Bithiophene Imide-Based | PBTI-FR (in ternary device with PM6) | L8-BO | >20.5 | - | - | 82.55 | [1] |

| Bithiophene imide-benzodithiophene copolymer | - | PCBM | up to 5.5 | >0.9 | - | - | [2] |

| Fluorinated Bithiophene-Based | Difluorinated 2,2'-bithiophene (B32781) small molecule | PC71BM | 9.00 | - | 16.14 | 73.52 | [2][3] |

| Benzodithiophene-Bithiophene Copolymer (Fluorinated) | PDFTB | ITIC | 4.39 | 0.86 | 12.28 | - | [4] |

| Benzodithiophene-Bithiophene Copolymer (Non-Fluorinated) | PDTB | ITIC | 3.81 | 0.64 | 9.91 | - | [4] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the synthesis of active layer materials starting from this compound and the subsequent fabrication of an organic solar cell.

Caption: Synthesis of a D-A copolymer via Stille coupling.

Caption: Workflow for organic solar cell fabrication and characterization.

Experimental Protocols

Synthesis of Donor-Acceptor Copolymer (e.g., PDTB)

This protocol describes a typical Stille coupling reaction to synthesize a benzodithiophene-bithiophene copolymer.[4]

Materials:

-

1,3-Dibromo-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione (Monomer 1)

-

5,5′-bis(trimethylstannyl)-2,2′-bithiophene (Monomer 2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tris(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene (B28343) (anhydrous)

Procedure:

-

To a dry 100 mL flask, add Monomer 1 (e.g., 150 mg, 0.113 mmol), Monomer 2 (e.g., 59.65 mg, 0.113 mmol), Pd₂(dba)₃ (e.g., 2.31 mg), and P(o-tol)₃ (e.g., 3.09 mg).

-

Add freshly distilled toluene (20 mL) to the flask.

-

Degas the mixture by bubbling with argon for 30 minutes.

-

Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the solution into methanol (B129727) (200 mL).

-

Filter the crude polymer and purify by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform (B151607).

-

Concentrate the chloroform fraction and precipitate again into methanol.

-

Collect the final polymer by filtration and dry under vacuum.

Organic Solar Cell Device Fabrication

This protocol outlines the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.[2][5]

Device Architecture: ITO/PEDOT:PSS/Active Layer/LiF/Al

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

PEDOT:PSS aqueous dispersion

-

Donor polymer (synthesized as above)

-

Acceptor material (e.g., PC₇₁BM, ITIC)

-

Chlorobenzene or other suitable organic solvent

-

Lithium fluoride (B91410) (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Preparation:

-

Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrates at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Deposition:

-

Prepare a blend solution of the donor polymer and acceptor material in a suitable solvent (e.g., chlorobenzene) at a specific ratio (e.g., 1:1.5 by weight). The total concentration is typically 10-20 mg/mL.

-

Spin-coat the active layer blend solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired thickness (typically 80-120 nm).

-

Anneal the active layer as required (solvent or thermal annealing) to optimize the morphology.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator with a base pressure of less than 1 x 10⁻⁶ Torr.

-

Deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (80-100 nm) through a shadow mask to define the active area of the device.

-

Device Characterization

Current Density-Voltage (J-V) Measurement:

-

Measure the J-V characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination at 100 mW/cm².[2] A source meter is used to record the current and voltage.

External Quantum Efficiency (EQE) Measurement:

-

Determine the EQE by measuring the photocurrent generated at different wavelengths of light. This provides insight into the spectral response of the solar cell.[2]

Morphological Characterization:

-

Investigate the morphology of the active layer blend using Atomic Force Microscopy (AFM) to analyze the phase separation and surface roughness, which are critical for device performance.[2]

References

- 1. A bithiophene imide-based polymer donor for alloy-like ternary organic solar cells with over 20.5% efficiency and enhanced stability - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Efficient chemical structure and device engineering for achieving difluorinated 2,2′-bithiophene-based small molecular organic solar cells with 9.0% efficiency - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Fluorination effects on bithiophene unit in benzodithiophene-4,8-dione based D–A type alternating copolymers for highly efficient polymer solar cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05925H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Fabrication of OLEDs with 5,5'-Dibromo-2,2'-bithiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing derivatives of 5,5'-Dibromo-2,2'-bithiophene. This foundational building block is crucial in the synthesis of advanced organic semiconductors for various optoelectronic applications.

Introduction

This compound is a versatile precursor for the synthesis of a variety of conjugated polymers and small molecules used in organic electronics. The bromine atoms at the 5 and 5' positions serve as reactive sites for various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the extension of the conjugated system. This enables the fine-tuning of the electronic and optical properties of the resulting materials, making them suitable for use in different layers of an OLED device, most notably as hole transport materials (HTMs) or as components of the emissive layer (EML).

Derivatives of 2,2'-bithiophene (B32781) are known for their good charge transport characteristics and chemical stability. By incorporating these units into larger molecular structures, it is possible to create materials with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, essential for efficient charge injection and transport in OLEDs.

Data Presentation: Performance of OLEDs with Bithiophene Derivatives

The performance of OLEDs is highly dependent on the specific materials used and the device architecture. Below is a summary of representative performance data for OLEDs incorporating a well-known derivative of this compound, poly(9,9-dioctylfluorene-co-bithiophene) (F8T2), which can be synthesized from a stannylated derivative of the parent compound.

| Device Parameter | Value |

| Emissive Material | Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2) |

| Device Structure | ITO / PEDOT:PSS / F8T2 / Ca / Al |

| Turn-on Voltage | ~ 3 V |

| Maximum Luminance | > 1000 cd/m² |

| Maximum External Quantum Efficiency (EQE) | ~ 1.5 % |

| Current Efficiency | ~ 2.5 cd/A |

| Peak Emission Wavelength | ~ 540 nm (Green-Yellow) |

Experimental Protocols

This section provides detailed protocols for the synthesis of a representative polymer from a this compound derivative and the subsequent fabrication of a solution-processed OLED.

Protocol 1: Synthesis of Poly(9,9-dioctylfluorene-co-bithiophene) (F8T2)

This protocol outlines the synthesis of F8T2 via a Stille coupling reaction. The first step involves the synthesis of the stannylated bithiophene monomer from this compound.

Step 1: Synthesis of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add tributyltin chloride (2.5 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 5,5'-Bis(tributylstannyl)-2,2'-bithiophene.

Step 2: Stille Coupling Polymerization to form F8T2

-

In a reaction vessel, combine 5,5'-Bis(tributylstannyl)-2,2'-bithiophene (1 equivalent), 2,7-Dibromo-9,9-dioctylfluorene (1 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ in an anhydrous solvent like toluene (B28343).

-

Degas the mixture by bubbling with argon for at least 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours under an inert atmosphere.

-

Cool the reaction mixture to room temperature and precipitate the polymer by adding it to a non-solvent like methanol (B129727).

-

Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and monomers.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove low molecular weight oligomers.

-

Dissolve the purified polymer in a suitable solvent like chloroform (B151607) or toluene and precipitate it again in methanol.

-

Collect the final polymer and dry it under vacuum.

Protocol 2: Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layered OLED using the synthesized F8T2 as the emissive layer.

Step 1: Substrate Cleaning

-

Place indium tin oxide (ITO) coated glass substrates in a substrate rack.

-

Sonicate the substrates sequentially in a series of cleaning solutions:

-

Detergent solution (e.g., 2% Hellmanex in deionized water) for 15 minutes.

-

Deionized water rinse (x2).

-

Acetone for 15 minutes.

-

Isopropanol (IPA) for 15 minutes.

-

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Immediately before use, treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

Step 2: Deposition of the Hole Injection Layer (HIL)

-

Prepare a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS).

-

Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates. A typical spin-coating program is a two-step process:

-

500 rpm for 10 seconds (for spreading).

-

4000 rpm for 40 seconds (for thinning).

-

-

Anneal the substrates on a hotplate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water. This should result in a PEDOT:PSS film thickness of approximately 30-40 nm.

Step 3: Deposition of the Emissive Layer (EML)

-

Prepare a solution of the synthesized F8T2 polymer in a suitable organic solvent (e.g., toluene or chloroform) at a concentration of 10-15 mg/mL.

-

Filter the solution through a 0.2 µm PTFE syringe filter.

-

Spin-coat the F8T2 solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. A typical spin speed would be 2000 rpm for 60 seconds to achieve a film thickness of around 80 nm.

-

Anneal the substrates at a temperature below the glass transition temperature of the polymer (e.g., 80-100 °C) for 10 minutes to remove residual solvent.

Step 4: Deposition of the Cathode

-

Transfer the substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr) located inside the glovebox.

-

Place a shadow mask over the substrates to define the cathode geometry.

-

Sequentially deposit the cathode layers through thermal evaporation:

-

A low work function metal, such as calcium (Ca), at a deposition rate of 0.5-1 Å/s to a thickness of 20-30 nm.

-

A protective layer of aluminum (Al) at a deposition rate of 1-2 Å/s to a thickness of 100-150 nm.

-

Step 5: Encapsulation

-

To prevent degradation from moisture and oxygen, encapsulate the devices inside the glovebox.

-

Apply a UV-curable epoxy around the active area of the device.

-

Place a clean glass coverslip over the epoxy and press gently to form a seal.

-

Cure the epoxy using a UV lamp.

Visualizations

Caption: Workflow for OLED fabrication using a bithiophene derivative.

Caption: Structure and energy level diagram of the fabricated OLED.

Application Notes and Protocols: Electropolymerization of 5,5'-Dibromo-2,2'-bithiophene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,5'-Dibromo-2,2'-bithiophene is a crucial heterocyclic building block for the synthesis of a wide array of semiconducting polymers and small molecules. Its derivatives are integral to the development of advanced materials for organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. Electrochemical polymerization, or electropolymerization, is a versatile and powerful technique for fabricating thin, uniform, and functional polymer films directly onto electrode surfaces. This method allows for precise control over film thickness and morphology by manipulating electrochemical parameters.

The electropolymerization of thiophene (B33073) and its derivatives, including this compound, typically proceeds through an oxidative radical propagation mechanism. The process begins with the oxidation of the monomer at the electrode surface to form radical cations. These reactive species then couple, deprotonate, and continue to react with other monomers or oligomers to propagate the polymer chain, which deposits onto the electrode as a conductive film. The resulting polymer can be reversibly "doped" and "dedoped" (oxidized and reduced), leading to significant changes in its electrical conductivity and optical properties, a phenomenon known as electrochromism.

These application notes provide detailed protocols for the electropolymerization of this compound and its derivatives, methods for their characterization, and a summary of key experimental data.

Experimental Protocols

Protocol 1: Potentiodynamic Electropolymerization via Cyclic Voltammetry (CV)

This protocol describes the most common method for depositing poly(this compound) films, allowing for simultaneous monitoring of polymer growth.

1. Materials and Reagents:

-

Monomer: this compound (or a derivative)

-

Solvent: Acetonitrile (MeCN) or Nitrobenzene (spectroscopic or HPLC grade)

-

Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6)

-

Working Electrode (WE): Platinum (Pt) disc, Indium Tin Oxide (ITO) coated glass, or Glassy Carbon Electrode (GCE)

-

Counter Electrode (CE): Platinum (Pt) wire or gauze

-

Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

-

Electrochemical Cell: Standard three-electrode glass cell

-

Potentiostat/Galvanostat

2. Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen solvent (e.g., Acetonitrile). For example, dissolve 3.42 g of TBAP in 100 mL of Acetonitrile.

-

To this electrolyte solution, add the this compound monomer to a final concentration typically ranging from 2 mM to 50 mM.

-

De-aerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.

3. Electrochemical Deposition:

-

Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and cleaned before immersion.

-

Immerse the electrodes in the de-aerated monomer solution.

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry by sweeping the potential between a lower limit (e.g., 0.0 V) and an upper limit where monomer oxidation occurs (e.g., +1.4 V to +1.6 V vs. Ag/AgCl). The exact potential will be higher than the monomer's oxidation potential.

-

Set a scan rate, typically between 50 mV/s and 100 mV/s.

-

Run multiple cycles (e.g., 10-20 scans). An increase in the peak currents of the redox waves with each successive cycle indicates the progressive deposition and growth of a conductive polymer film on the working electrode.

-

After deposition, remove the polymer-coated electrode, rinse it thoroughly with the pure solvent (e.g., Acetonitrile) to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Protocol 2: Potentiostatic and Galvanostatic Electropolymerization

These methods are alternatives to CV for film deposition.

-

Potentiostatic Method: A constant potential, determined from a preliminary CV scan to be sufficient for monomer oxidation, is applied to the working electrode for a set duration. This method is useful for growing thicker films.

-

Galvanostatic Method: A constant current density is applied, causing the potential to rise to the level required for oxidation. This technique can produce highly stable and uniform films.

The solution preparation and cell setup are identical to Protocol 1. The primary difference is the electrochemical program used for deposition.

Protocol 3: Electrochemical and Spectroelectrochemical Characterization

This protocol outlines the characterization of the newly formed polymer film.

1. Electrochemical Characterization (CV):

-

Prepare a monomer-free electrolyte solution (e.g., 0.1 M TBAP in Acetonitrile).

-

Use the polymer-coated working electrode from the previous protocol, a Pt counter electrode, and a reference electrode.

-

Immerse the electrodes in the fresh, de-aerated electrolyte solution.

-

Run cyclic voltammetry over a potential range that covers the polymer's redox activity (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).

-

The resulting voltammogram will show the characteristic oxidation (p-doping) and reduction (dedoping) peaks of the polymer film, providing information about its electrochemical stability and redox properties.

2. Spectroelectrochemical Characterization (UV-Vis):

-

This technique is performed in a specialized quartz cuvette that can accommodate the three-electrode setup, allowing for simultaneous electrochemical control and spectroscopic measurement.

-

Place the polymer-coated transparent electrode (ITO) in the spectroelectrochemical cell with monomer-free electrolyte.

-

Apply a series of constant potentials to the electrode, stepping through the neutral, partially oxidized (polaron), and fully oxidized (bipolaron) states of the polymer.

-

At each potential, record the UV-Vis absorption spectrum.

-

The changes in the absorption bands correspond to the electronic transitions of the polymer at different doping levels, revealing its electrochromic behavior and providing an estimate of its electronic band gap.

Data Presentation

Table 1: Typical Experimental Parameters for Electropolymerization of Bithiophene Derivatives.

| Monomer | Solvent | Supporting Electrolyte | Technique | Potential Range (V vs. Ref) | Scan Rate (mV/s) | Reference |

|---|---|---|---|---|---|---|

| 2,2'-Bithiophene | Acetonitrile | 0.1 M Tetrabutylammonium perchlorate (TBAP) | Cyclic Voltammetry | 0.0 to +1.4 | 100 | |

| 2,2'-Bithiophene | Nitrobenzene | Tetrabutylammonium hexafluorophosphate (TBAPF6) | Galvanostatic | Not Applicable | Not Applicable | |

| Thiophene | Acetonitrile | 0.1 M LiClO4 | Cyclic Voltammetry | -0.2 to +1.5 | 100 |

| 2,2'-Bithiophene & 3-Bromothiophene | Nitrobenzene | TBAPF6 | Potentiodynamic | Not specified | Not specified | |

Table 2: Electrochemical and Optical Properties of Electropolymerized Bithiophene Copolymers.

| Polymer System | Onset Oxidation (V) | Onset Reduction (V) | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Poly(Bithiophene) | 0.13 | -0.1 | -4.53 | -3.07 | 1.56 |

| Copolymer (Bithiophene + EDOT) | 0.15 | -0.2 | -4.55 | -4.2 | 0.35 | |

Visualizations

Caption: Mechanism of oxidative electropolymerization for dibromobithiophene (DBT).

Caption: General workflow for electropolymerization and film characterization.

Caption: Relationship between synthesis parameters and resulting polymer film properties.

Troubleshooting & Optimization

identifying common impurities in 5,5'-Dibromo-2,2'-bithiophene

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 5,5'-Dibromo-2,2'-bithiophene during their experiments.

Troubleshooting Guide: Identifying Common Impurities

This guide addresses specific issues you might encounter when analyzing the purity of this compound, helping you to identify potential impurities based on analytical data.

FAQs

Q1: I see extra peaks in the 1H NMR spectrum of my this compound sample. What could they be?

A1: Extra peaks in your 1H NMR spectrum likely indicate the presence of process-related impurities. The most common impurities arise from incomplete or excessive bromination of the 2,2'-bithiophene (B32781) starting material, as well as the formation of isomers. The primary impurities to consider are:

-

Unreacted 2,2'-bithiophene: The starting material for the synthesis.

-

5-Bromo-2,2'-bithiophene: A mono-brominated intermediate resulting from incomplete reaction.

-

3,3',5,5'-Tetrabromo-2,2'-bithiophene: An over-brominated byproduct.

-

Isomeric Dibromo-2,2'-bithiophenes: Such as 3,3'-Dibromo-2,2'-bithiophene, which can form as a minor product depending on the reaction conditions.

Q2: How can I distinguish between these impurities using 1H NMR?

A2: The chemical shifts and coupling patterns in the 1H NMR spectrum are unique for each compound. By comparing your experimental spectrum to the data in the table below, you can identify the specific impurities present. For example, 5-Bromo-2,2'-bithiophene will show a more complex splitting pattern compared to the two doublets of the desired this compound.

Q3: My mass spectrum shows peaks other than the expected molecular ion for this compound. What do these other peaks signify?

A3: Additional peaks in your mass spectrum correspond to the molecular weights of impurities. You can use the mass-to-charge ratio (m/z) of these peaks to identify the impurities. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) will also be present for all brominated species, helping to confirm their identity. A peak at m/z 166 would suggest the presence of unreacted 2,2'-bithiophene, while a peak around m/z 245 would indicate 5-Bromo-2,2'-bithiophene. Over-brominated species will have significantly higher m/z values.

Q4: What do unexpected signals in the 13C NMR spectrum indicate?

A4: Unexpected signals in the 13C NMR spectrum also point to the presence of impurities. Each carbon atom in the bithiophene ring system has a distinct chemical shift that is sensitive to the position of the bromine substituents. By comparing the chemical shifts in your spectrum to known values for the potential impurities, you can confirm their presence.

Common Impurities in this compound

The following table summarizes the key analytical data for this compound and its common impurities. This data is essential for accurate identification.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Data (CDCl3, ppm) | Key 13C NMR Data (CDCl3, ppm) | Mass Spec (m/z) |

| This compound | Br-C4H2S-C4H2S-Br | C8H4Br2S2 | 324.06 | 7.05 (d), 6.98 (d) | 139.1, 130.6, 124.3, 112.9 | ~324 (M+) |

| 2,2'-Bithiophene | C4H3S-C4H3S | C8H6S2 | 166.27 | 7.27 (dd), 7.20 (dd), 7.03 (dd) | 137.3, 127.8, 124.3, 123.5 | ~166 (M+) |

| 5-Bromo-2,2'-bithiophene | C4H3S-C4H2S-Br | C8H5BrS2 | 245.16 | 7.22 (dd), 7.00 (dd), 6.96 (d), 6.91 (d)[1] | Not readily available | ~245 (M+) |

| 3,3'-Dibromo-2,2'-bithiophene | Br-C4H2S-C4H2S-Br (at 3,3') | C8H4Br2S2 | 324.06 | 7.35 (d), 7.14 (d) | 137.9, 130.2, 129.1, 110.9 | ~324 (M+) |

| 3,3',5,5'-Tetrabromo-2,2'-bithiophene | Br2-C4HS-C4HS-Br2 | C8H2Br4S2 | 481.86 | 7.18 (s) | Not readily available | ~482 (M+) |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to identify impurities are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify impurities based on their unique chemical shifts and coupling constants.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer:

-

Pulse sequence: zg30

-

Number of scans: 16-64

-

Relaxation delay (d1): 1-2 seconds

-

Spectral width: ~16 ppm

-

-

-

13C NMR Acquisition:

-

Acquire a standard carbon NMR spectrum with proton decoupling.

-

Typical parameters on a 100 MHz spectrometer:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more

-

Relaxation delay (d1): 2 seconds

-

Spectral width: ~250 ppm

-

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak.

-

Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the components.

-

Compare the chemical shifts and coupling patterns to the data in the table above and literature values to identify impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of the sample and identify them based on their mass-to-charge ratio.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).

-

Employ a temperature program to ensure separation of all components, for example, start at 100°C and ramp to 300°C.

-

-

MS Detection:

-

Use electron ionization (EI) at 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram (TIC).

-

Analyze the mass spectrum for each peak, paying close attention to the molecular ion and the characteristic bromine isotopic pattern.

-

Compare the obtained mass spectra with the expected values for the potential impurities.

-

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying impurities in a sample of this compound.

References

preventing dehalogenation in polythiophene synthesis

Welcome to the technical support center for polythiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during their experiments, with a specific focus on preventing dehalogenation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions related to dehalogenation during polythiophene synthesis.

Q1: What is dehalogenation in the context of polythiophene synthesis, and why is it a problem?

A1: Dehalogenation is an undesired side reaction that occurs during metal-catalyzed cross-coupling polymerizations (e.g., Stille, Suzuki-Miyaura, Kumada) where a halogen atom on the thiophene (B33073) monomer is removed and replaced by a hydrogen atom. This premature termination of the growing polymer chain leads to lower molecular weight polymers, a broader molecular weight distribution (polydispersity), and defects in the polymer backbone. These structural imperfections can significantly impair the desired electronic and optical properties of the polythiophene.

Q2: Which polymerization methods are most susceptible to dehalogenation?

A2: Dehalogenation is a common issue in transition metal-mediated polymerizations such as Stille, Suzuki-Miyaura, and Kumada Catalyst Transfer Polycondensation (KCTP). These methods rely on the presence of halogen atoms on the thiophene monomers for the cross-coupling reaction to proceed.

Q3: How can I detect if dehalogenation is occurring in my reaction?

A3: Several analytical techniques can be used to detect dehalogenation. High-resolution molecular imaging techniques like scanning tunneling microscopy (STM) can provide detailed information about the polymer's chemical structure and identify defects. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify the presence of unexpected C-H bonds resulting from dehalogenation. Mass spectrometry techniques like MALDI-TOF can help identify lower molecular weight species that may have resulted from premature chain termination due to dehalogenation.